cis-3-(Boc-aminomethyl)cyclobutylamine

Description

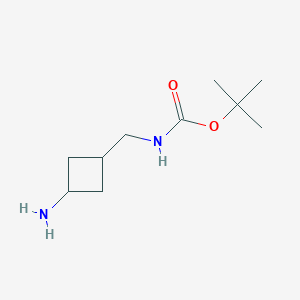

Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol CAS Number: 1363381-81-0 Structure: This compound features a cyclobutane ring substituted with a Boc-protected aminomethyl group (tert-butoxycarbonyl) at the cis-3 position (Figure 1). The Boc group enhances stability during synthetic processes, making the compound a versatile intermediate in pharmaceutical and organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVBOBKSGLYQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145774 | |

| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-81-0, 1334499-53-4 | |

| Record name | Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Boc-aminomethyl)cyclobutylamine typically involves the following steps:

Cyclobutylamine Formation: Starting with a cyclobutane derivative, the amino group is introduced through a series of reactions, often involving nitration followed by reduction.

Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Bulk Synthesis of Cyclobutylamine: Using large-scale reactors and optimized reaction conditions to produce cyclobutylamine efficiently.

Boc Protection: The Boc protection step is carried out in large batches, ensuring high purity and yield through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: cis-3-(Boc-aminomethyl)cyclobutylamine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.

Oxidation and Reduction: The cyclobutyl ring can undergo oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclobutyl ring.

Major Products:

Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.

Oxidized Products: Oxidation can lead to the formation of cyclobutanone derivatives.

Reduced Products: Reduction can result in various hydrogenated cyclobutyl derivatives.

Scientific Research Applications

Overview

Cis-3-(Boc-aminomethyl)cyclobutylamine is a bicyclic amine characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound has garnered attention in various fields, particularly in medicinal chemistry, organic synthesis, and biological studies due to its unique structural properties and potential biological activities.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds . Its structural similarity to biologically active amines makes it a valuable building block for drugs targeting central nervous system disorders, such as depression and anxiety. The compound's ability to modulate receptor activities suggests its potential as a therapeutic agent in treating various neurological conditions.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing complex organic molecules. Its unique cyclobutane framework allows for various functionalization reactions, enabling the development of diverse chemical entities. The compound has been utilized in fragment-based drug discovery (FBDD), where its three-dimensional structure contributes to the identification of new pharmacophores .

Biological Studies

The compound is employed in biological studies to investigate enzyme inhibitors and receptor ligands. Its interactions with biological targets can help elucidate mechanisms of action relevant to metabolic pathways and signal transduction. Preliminary studies indicate that this compound may act as an inhibitor or modulator in various biochemical pathways, warranting further investigation into its pharmacological properties.

Case Studies and Research Findings

- Fragment-Based Drug Discovery : In a study exploring the use of three-dimensional fragments in drug development, this compound was highlighted for its ability to access new chemical space and enhance molecular diversity. This approach has led to the identification of novel compounds with improved binding affinities for challenging biological targets .

- Synthesis of Bioactive Compounds : Research involving the total synthesis of complex natural products has utilized this compound as a key intermediate. Its incorporation into synthetic pathways has demonstrated significant yields and enantioselectivity, showcasing its utility in producing bioactive molecules .

- Enzyme Inhibition Studies : Preliminary investigations into the enzyme inhibition potential of this compound have shown promise. The compound's structural features allow it to interact with specific enzymes involved in metabolic processes, suggesting possible applications in drug development aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of cis-3-(Boc-aminomethyl)cyclobutylamine involves its interaction with biological targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Key Properties :

- Predicted Collision Cross Section (CCS): 153.4 Ų (for [M+H]+ adduct) .

- Solubility and Reactivity: Polar functional groups (amine and carbamate) suggest moderate solubility in polar solvents. The Boc group allows selective deprotection under acidic conditions, enabling downstream functionalization .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences among cis-3-(Boc-aminomethyl)cyclobutylamine and related cyclobutane derivatives:

Physicochemical Properties

Collision Cross Section (CCS) Comparison :

| Compound | Adduct | m/z | CCS (Ų) |

|---|---|---|---|

| cis-3-(Boc-aminomethyl)cyclobutylamine | [M+H]+ | 201.15976 | 153.4 |

| cis-3-(Boc-aminomethyl)cyclobutylamine | [M+Na]+ | 223.14170 | 155.8 |

| cis-3-Hydroxy-3-methylcyclobutylamine HCl | [M+H]+* | ~138.06 | Not reported |

*Predicted data unavailable; CCS values for hydrochloride salts are typically higher due to increased polarity .

Biological Activity

cis-3-(Boc-aminomethyl)cyclobutylamine is a bicyclic amine characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine, with the molecular formula . Its unique structure, featuring a cyclobutane ring, contributes to its potential biological activities, including interactions with various biological targets such as enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Key Features:

- Bicyclic Structure: The cyclobutane ring enhances its reactivity and interaction potential.

- Boc Group: Provides stability during synthesis and can be selectively removed to reveal the active amine.

The biological activity of this compound primarily involves its interaction with molecular targets. The mechanism includes:

- Enzyme Modulation: The compound may inhibit or modulate enzyme activity, which is crucial in various biochemical pathways.

- Receptor Interaction: Potential binding to receptors involved in neurological and metabolic processes, suggesting implications for drug development.

Biological Activity Data

Research indicates that this compound exhibits various biological activities. Preliminary studies suggest its role as an inhibitor or modulator in several biochemical pathways. Specific data on its biological effects are summarized below:

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic pathways | |

| Receptor Modulation | Possible interaction with receptors linked to neurological disorders | |

| Cytotoxicity | Preliminary cytotoxic effects observed in cancer cell lines (further studies needed) |

Case Studies and Research Findings

-

Inhibition Studies:

- A study demonstrated that compounds structurally similar to this compound showed significant inhibition of enzyme activity related to metabolic disorders. This suggests that the compound may have therapeutic potential in treating such conditions .

-

Binding Affinity Analysis:

- Interaction studies indicate that this compound may bind effectively to certain receptors, leading to modulation of their activity. This could have implications for drug design aimed at neurological targets .

- Synthesis and Application:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminocyclobutanol | Bicyclic alcohol | Lacks Boc protection; more polar |

| N-Boc-cyclobutylamine | Bicyclic amine | No aminomethyl group; simpler |

| 3-Boc-amino-cyclopentane | Bicyclic amine | Larger ring structure; different reactivity |

These compounds differ primarily in their functional groups and ring sizes, influencing their reactivity and biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing cis-3-(Boc-aminomethyl)cyclobutylamine, and how can reaction conditions be optimized to enhance yield and purity?

Answer: The synthesis of this compound typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by cyclobutane ring functionalization. A common strategy is to start with a cyclobutane precursor, such as cis-3-(hydroxymethyl)cyclobutylamine, and introduce the Boc group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP) . Reaction optimization should focus on:

- Temperature control : Maintaining 0–25°C during Boc protection to minimize side reactions.

- Catalyst selection : DMAP accelerates Boc activation in aprotic solvents like THF or DCM.

- Purification : Column chromatography with silica gel (eluting with ethyl acetate/hexane) or recrystallization to isolate the cis isomer .

Q. How can the stereochemical integrity of this compound be confirmed using spectroscopic and chromatographic techniques?

Answer: Stereochemical confirmation requires a combination of:

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to identify vicinal proton relationships characteristic of cis configuration. NOE (Nuclear Overhauser Effect) experiments can detect spatial proximity between protons on the cyclobutane ring and the Boc-protected aminomethyl group .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with known standards validate configuration .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in NMR data when characterizing this compound, particularly regarding cyclobutane ring conformation?

Answer: Cyclobutane ring puckering can lead to ambiguous NMR signals. To resolve this:

- Variable-temperature NMR : Perform experiments at −40°C to slow ring inversion and simplify splitting patterns.

- DFT calculations : Compare experimental H and C chemical shifts with computed values for different puckered conformers (e.g., envelope or twist-boat) using software like Gaussian .

- X-ray crystallography : Single-crystal analysis provides definitive conformation data. Ensure slow evaporation of solvent (e.g., ethanol/water mixtures) to grow high-quality crystals .

Q. How does the choice of solvent and temperature impact the stability of the Boc group during synthetic steps involving this compound?

Answer: The Boc group is acid-labile and thermally sensitive. Key considerations include:

- Solvent selection : Avoid protic solvents (e.g., methanol) that may hydrolyze the Boc group under acidic conditions. Use aprotic solvents like DCM or THF .

- Temperature limits : Prolonged heating above 40°C can cleave the Boc group. Monitor reactions via TLC or in situ IR spectroscopy to detect premature deprotection.

- Quenching protocols : Neutralize acidic byproducts (e.g., from coupling reactions) with aqueous bicarbonate washes to preserve Boc stability .

Q. What are the implications of cyclobutane ring strain on the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

Answer: Cyclobutane’s ring strain (~26 kcal/mol) enhances reactivity but complicates selectivity:

- Nucleophilic substitution : The strained ring facilitates SN2 mechanisms but may lead to ring-opening byproducts. Use bulky bases (e.g., DIPEA) to stabilize transition states and reduce side reactions .

- Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and mild conditions (≤60°C) to prevent ring distortion. Prioritize aryl bromides over chlorides for faster oxidative addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.